molecular formula C16H26BNO2 B12337900 N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B12337900
M. Wt: 275.2 g/mol
InChI Key: ZFAIGUQIJBGIKR-UHFFFAOYSA-N
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Description

N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid pinacol esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with considerations for temperature, solvent, and catalyst loading .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in drug discovery and development due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial for its role in catalytic processes and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C16H26BNO2

Molecular Weight

275.2 g/mol

IUPAC Name

N-(2-methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C16H26BNO2/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3

InChI Key

ZFAIGUQIJBGIKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC(C)C

Origin of Product

United States

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